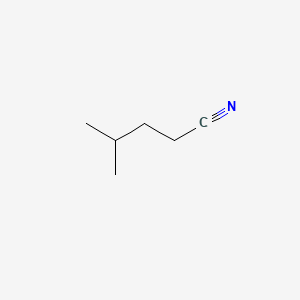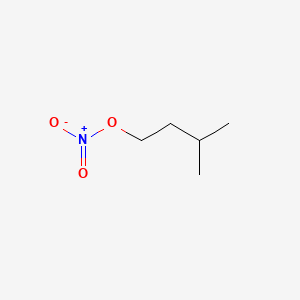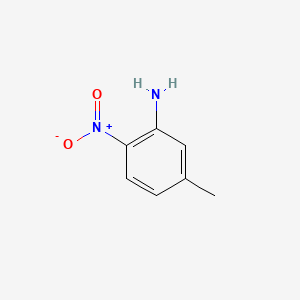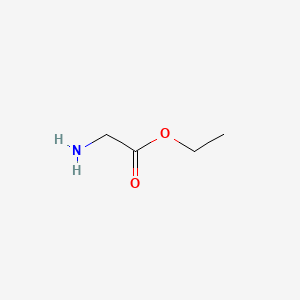
4-三苯甲基苯胺
描述
4-Tritylaniline, also referred to as p-tritylaniline or 4-Triphenylmethylaniline, is an organic compound . It has a linear formula of (C6H5)3CC6H4NH2 . The molecular weight of 4-Tritylaniline is 335.44 .
Synthesis Analysis
4-Tritylaniline has been used in the preparation of various compounds. For instance, it was used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .Molecular Structure Analysis
The molecular structure of 4-Tritylaniline consists of a central carbon atom bonded to three phenyl groups and an aniline group . The InChI key for 4-Tritylaniline is XYHDHXBLSLSXSR-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Tritylaniline are not mentioned in the search results, it’s important to note that the choice of reaction for any analysis must be fast, complete, and specific . Only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
4-Tritylaniline is a solid at room temperature with a melting point of 255-257 °C . It has a molecular weight of 335.44 . The compound’s linear formula is (C6H5)3CC6H4NH2 .科学研究应用
氨基酸分析中的化学发光检测
4-三苯甲基苯胺已应用于分析化学领域,特别是在氨基酸的化学发光检测方法中。例如,使用流动注射分析 (FIA) 和化学发光检测测定脯氨酸、组氨酸、酪氨酸、精氨酸、苯丙氨酸和色氨酸等氨基酸时,涉及三苯甲基化合物。这些方法提供了精确度和低检测限,有利于灵敏的分析程序 (Costin、Francis 和 Lewis,2003 年)。
结构研究和碱强度测量
涉及三苯甲基胺(包括 4-三苯甲基苯胺)的研究集中在它们的制备、结构表征和碱强度测量上。这包括对取代的三苯甲基胺及其类似物的研究,提供了对键长、平面化效应和晶态下两性离子形成等化学性质的见解 (Canle、Clegg、Demirtaş、Elsegood 和 Maskill,2000 年)。
在聚合物化学中的应用
在聚合物化学中,4-三苯甲基苯胺已被用于接枝到聚氨酯上。研究探索了其对玻璃化转变温度、拉伸强度、形状恢复和低温下柔韧性等性能的影响。将三苯甲基苯胺掺入聚合物中,显着提高了机械和热性能,使其对于材料科学应用具有价值 (Chung、Bae、Choi 和 Chun,2018 年)。
气体传输特性
研究还扩展到含有三苯基胺取代的三苯胺的芳香族聚酰胺的开发。这些材料因其气体传输特性而受到研究,对某些气体对,如 CO2/CH4 和 O2/N2,表现出改进的气体渗透性和选择性。该研究为气体分离技术中的应用提供了有价值的信息 (Bisoi、Mandal、Padmanabhan 和 Banerjee,2017 年)。
生物正交化学和免疫学
4-三苯甲基苯胺相关化合物已在生物正交化学中得到探索,特别是在涉及活体动物中药物控释的研究中。这项研究对于理解细胞死亡和免疫等生物过程至关重要,在癌症治疗中提供了潜在的治疗应用 (Wang 等人,2020 年)。
安全和危害
4-Tritylaniline is classified as a non-combustible solid . It does not have a flash point, indicating it does not ignite easily . Personal protective equipment recommended for handling 4-Tritylaniline includes a dust mask type N95, eyeshields, and gloves .
Relevant Papers One relevant paper found discusses the grafting of 4-Tritylaniline onto polyurethane and the effects of this grafting on various properties of the resulting polymers . The paper investigates the effects on the soft segment glass transition, tensile strength, recovery to original shape, and flexibility at freezing temperature .
作用机制
. The primary targets of 4-Tritylaniline are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.
Biochemical Pathways
4-Tritylaniline has been used in the preparation of various compounds, including 5-tritylisatin and a novel fluorophore with potential application as an optical brightener . .
Result of Action
It has been used in the preparation of various compounds, suggesting it may have significant chemical reactivity .
生化分析
Cellular Effects
The effects of 4-Tritylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Tritylaniline can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in the flux of metabolic pathways, which can affect the overall energy balance and function of the cell.
Molecular Mechanism
At the molecular level, 4-Tritylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 4-Tritylaniline has been shown to inhibit certain enzymes by forming stable complexes with their active sites . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tritylaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Tritylaniline remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to 4-Tritylaniline in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 4-Tritylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 4-Tritylaniline can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.
Metabolic Pathways
4-Tritylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the flux of metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . The compound’s interactions with enzymes such as cytochrome P450 can lead to changes in the metabolic profile of cells, affecting their overall function and viability.
Transport and Distribution
Within cells and tissues, 4-Tritylaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 4-Tritylaniline are critical factors that determine its bioavailability and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 4-Tritylaniline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
4-tritylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHDHXBLSLSXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066844 | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22948-06-7 | |
| Record name | p-Tritylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tritylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(triphenylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















